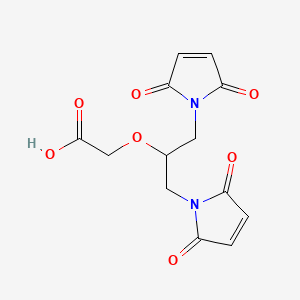

diMal-O-CH2COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H12N2O7 |

|---|---|

Molekulargewicht |

308.24 g/mol |

IUPAC-Name |

2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid |

InChI |

InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21) |

InChI-Schlüssel |

JREDLPVQALHAIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of diMal-O-CH2COOH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

diMal-O-CH2COOH is a heterobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two maleimide (B117702) moieties and a terminal carboxylic acid connected by an ether linkage, facilitates the precise conjugation of antibodies to therapeutic payloads. This guide provides a comprehensive overview of the core chemical properties of this compound, including its structural attributes, solubility, and stability. Furthermore, it details the reactivity of its functional groups and outlines a general experimental workflow for its application in ADC development, supported by diagrammatic representations to elucidate key processes. While specific experimental data for this exact molecule is not extensively published, this guide consolidates available information and draws upon data from structurally analogous compounds to provide a robust technical resource for researchers in drug development.

Core Chemical Properties

This compound, systematically named 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid[1], is a solid, white to off-white compound at room temperature[2]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1620837-47-9 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂O₇ | [2] |

| Molecular Weight | 308.24 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >96% (LCMS) | |

| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. |

Reactivity and Stability

The chemical behavior of this compound is dictated by its three primary functional components: the two maleimide groups, the ether linkage, and the carboxylic acid.

Maleimide Groups: Reactivity with Thiols

The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, primarily from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues. The reaction forms a stable thioether bond.

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature | |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations | |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High |

The stability of the resulting succinimide (B58015) thioether linkage can be influenced by a retro-Michael reaction, which is a potential pathway for payload release. However, the succinimide ring can undergo hydrolysis to form a ring-opened structure, which is more stable and less prone to the retro-Michael reaction. The rate of this hydrolysis is influenced by pH and the substituents on the maleimide ring.

Ether Linkage: Stability and Cleavage

The ether linkage in this compound is generally stable under physiological conditions. However, in the context of ADCs, linkers are often designed to be cleavable within the target cell. While direct cleavage of the ether bond is not the primary mechanism for many cleavable linkers, the overall linker design, including the proximity of other functional groups, can influence its stability. For some acid-cleavable linkers, such as those based on silyl (B83357) ethers, the ether bond cleavage is a key part of the payload release mechanism and can have a half-life of over 7 days in human plasma.

Carboxylic Acid Group: Conjugation to Payloads

The terminal carboxylic acid group provides a handle for the conjugation of therapeutic payloads, typically those containing an amine or hydroxyl group, through the formation of an amide or ester bond, respectively. This reaction is usually facilitated by standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Experimental Protocols and Workflows

The primary application of this compound is in the construction of ADCs. A general experimental workflow for this process is outlined below.

General Workflow for ADC Synthesis using this compound

Detailed Methodologies (General Protocols)

4.2.1 Antibody Reduction

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

Remove the excess reducing agent using a desalting column or tangential flow filtration.

4.2.2 Linker-Payload Conjugation

-

Dissolve the therapeutic payload and this compound in a suitable organic solvent (e.g., DMSO).

-

Add coupling reagents, such as EDC and NHS, to activate the carboxylic acid of the linker.

-

Incubate the mixture to allow for the formation of the amide bond between the linker and the payload.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Purify the linker-payload conjugate using chromatography (e.g., HPLC).

4.2.3 ADC Conjugation and Purification

-

Add the purified linker-payload conjugate to the solution of the reduced antibody.

-

Maintain the pH of the reaction mixture between 6.5 and 7.5 to ensure specific reaction of the maleimide groups with the antibody's thiol groups.

-

Allow the conjugation reaction to proceed at room temperature or 4°C for a defined period.

-

Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).

-

Purify the resulting ADC from unconjugated antibody, linker-payload, and other reactants using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

Intended Signaling Pathway and Mechanism of Action

This compound does not have a direct signaling pathway but is a critical component of a targeted drug delivery system. The intended mechanism of action for an ADC constructed with this linker is as follows:

The ADC circulates in the bloodstream where the linker is designed to be stable. Upon reaching the target tumor cells that express the specific antigen, the antibody component of the ADC binds to the antigen. This binding triggers the internalization of the ADC into the cell, typically via endocytosis. The ADC is then trafficked to the lysosomes, where the acidic environment and the presence of lysosomal enzymes cleave the linker, releasing the cytotoxic payload. The released payload can then exert its therapeutic effect, leading to the death of the cancer cell.

Conclusion

This compound is a valuable tool in the development of next-generation targeted therapies. Its well-defined reactivity and role as a cleavable linker enable the creation of sophisticated ADCs with the potential for improved efficacy and reduced off-target toxicity. While further studies are needed to fully characterize the specific quantitative properties of this molecule, the information provided in this guide offers a solid foundation for its application in advanced drug development research. Researchers are encouraged to perform specific stability and reactivity studies under their experimental conditions to optimize the performance of ADCs constructed with this linker.

References

In-Depth Technical Guide: diMal-O-CH2COOH (CAS Number 1620837-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH, with CAS number 1620837-47-9, is a heterobifunctional, cleavable linker primarily utilized in the burgeoning field of antibody-drug conjugates (ADCs). Its unique architecture, featuring two maleimide (B117702) groups and a carboxylic acid moiety connected by an ether linkage, allows for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis process, and the mechanism of action of this compound-containing ADCs, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 1620837-47-9 |

| IUPAC Name | 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid |

| Molecular Formula | C₁₃H₁₂N₂O₇ |

| Molecular Weight | 308.24 g/mol |

| Canonical SMILES | C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O |

| InChI Key | JREDLPVQALHAIP-UHFFFAOYSA-N |

| Appearance | Solid (Typical) |

| Purity | >95% (Typical for commercial sources) |

| Solubility | Soluble in organic solvents such as DMSO, DMF |

| Storage | -20°C, protected from light and moisture |

Synthesis of this compound

While the specific, proprietary industrial synthesis protocol for this compound is not publicly available, a representative multi-step synthetic route can be proposed based on established organic chemistry principles. The following scheme illustrates a plausible pathway for its laboratory-scale synthesis.

Representative Synthesis Workflow

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3-bis(maleimido)propan-2-ol

-

To a solution of potassium maleimide (2.2 equivalents) in anhydrous dimethylformamide (DMF), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 1,3-bis(maleimido)propan-2-ol.

Step 2: Synthesis of tert-butyl 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetate

-

To a solution of 1,3-bis(maleimido)propan-2-ol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C.

-

The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl bromoacetate (1.1 equivalents).

-

The reaction is stirred at room temperature for 12 hours and monitored by TLC.

-

The reaction is quenched with saturated ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to afford the protected intermediate.

Step 3: Synthesis of this compound (Final Product)

-

The protected intermediate from Step 2 is dissolved in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

The solution is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvents are removed under reduced pressure.

-

The crude product is purified by recrystallization or preparative HPLC to yield the final product, this compound.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The two maleimide groups react with thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The carboxylic acid group is used to form an amide or ester bond with the payload molecule.

ADC Conjugation and Payload Release Mechanism

The general mechanism of action for an ADC utilizing a cleavable linker like this compound is a multi-step process.

The ether linkage within this compound is designed to be stable in systemic circulation but can be cleaved under the acidic conditions found within the lysosomes of tumor cells. This pH-sensitive cleavage, potentially aided by lysosomal enzymes, releases the cytotoxic payload directly inside the target cell, minimizing off-target toxicity.

Downstream Signaling of a Common Payload (MMAE)

When the payload is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, its release initiates a cascade of events leading to apoptosis.

Experimental Protocols

The following are representative protocols for key experiments in the development and characterization of ADCs using a this compound linker.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a this compound-payload construct to a monoclonal antibody via maleimide-thiol chemistry.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

This compound-payload conjugate.

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

-

Quenching solution (e.g., N-acetylcysteine).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Reduction: The antibody is partially reduced to expose free thiol groups by incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

-

Buffer Exchange: The reduced antibody is purified from excess TCEP using a desalting column or tangential flow filtration, exchanging into the conjugation buffer.

-

Conjugation Reaction: The this compound-payload, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody at a molar excess of 1.5-2.0 equivalents per free thiol. The reaction is incubated for 1-4 hours at 4°C or room temperature, protected from light.

-

Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified by size-exclusion chromatography to remove unconjugated payload and other small molecules.

-

Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the ADC on cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

-

Cell culture medium and supplements.

-

96-well plates.

-

ADC and control antibodies.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.

-

Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol for Western Blot Analysis

Western blotting can be used to analyze the downstream effects of the ADC on cellular pathways, such as the induction of apoptosis.

Materials:

-

Cell lysates from ADC-treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Quantification: The protein concentration of cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.

-

Analysis: The expression levels of target proteins are quantified and compared between treated and control samples.

Quantitative Data

The following tables provide representative quantitative data for ADCs utilizing cleavable linkers and the payload MMAE. It is important to note that this data is illustrative for analogous compounds, as specific public data for an ADC with the this compound linker is limited.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2-vc-MMAE ADC

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| SK-BR-3 | High | 10 - 50 |

| BT-474 | High | 20 - 100 |

| MDA-MB-231 | Low | > 1000 |

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yield

| Parameter | Typical Value |

| Target DAR | 4 |

| Achieved DAR (HIC) | 3.5 - 4.2 |

| Conjugation Yield | > 90% |

| Monomer Purity (SEC) | > 95% |

Conclusion

This compound is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its structure allows for the stable and specific conjugation of payloads to antibodies, while its cleavable nature ensures targeted drug release within the tumor microenvironment. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of ADCs. Further research into the precise cleavage mechanism and in vivo stability of ADCs utilizing this specific linker will continue to refine its application in targeted cancer therapy.

In-Depth Technical Guide: diMal-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, diMal-O-CH2COOH, a critical component in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application, and illustrates its role in relevant biological pathways.

Core Molecular Data

The fundamental properties of this compound are summarized below. These values are essential for accurate experimental design and quantitative analysis. Minor variations in molecular weight may be observed depending on the isotopic composition.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₇ | [1][2] |

| Molecular Weight | ~308.24 g/mol | [1][2] |

| CAS Number | 1620837-47-9 | [1] |

| Appearance | White to off-white solid | |

| Purity | >96% | |

| IUPAC Name | 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid |

Application in Bioconjugation: A General Overview

This compound is a heterobifunctional crosslinker. The "diMal" portion refers to two maleimide (B117702) groups, which are highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The carboxylic acid ("-COOH") end provides a versatile handle for conjugation to other molecules, such as cytotoxic drugs or E3 ligase ligands, often after activation (e.g., as an N-hydroxysuccinimide ester). This dual reactivity makes it an ideal linker for creating complex biomolecules where a protein is covalently attached to another moiety.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the preparation of Antibody-Drug Conjugates (ADCs). These procedures should be optimized for specific antibodies and payloads.

Antibody Reduction for Thiol Generation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Spin filtration device (50 kDa MWCO)

-

Reaction buffer (e.g., PBS with EDTA)

Procedure:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a calculated amount of TCEP solution to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of reduction and should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced.

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Remove excess TCEP using a spin filtration device by buffer exchanging the reduced antibody into a fresh reaction buffer.

Conjugation of this compound-Payload to Reduced Antibody

This protocol outlines the conjugation of a pre-prepared this compound-payload construct to the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Protocol 1)

-

This compound-payload conjugate (with the carboxyl group activated, e.g., as an NHS ester) dissolved in an organic co-solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody.

-

Add the this compound-payload solution to the reduced antibody solution. A molar excess of the linker-payload is typically used (e.g., 5-10 fold).

-

Ensure the final concentration of the organic co-solvent is kept low (typically <10% v/v) to maintain antibody stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

The maleimide groups of the linker will react with the free thiols on the antibody via a Michael addition reaction, forming a stable thioether bond.

Purification and Characterization of the ADC

This protocol describes the purification of the newly formed ADC and its characterization.

Materials:

-

Crude ADC reaction mixture (from Protocol 2)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

-

Purify the ADC from unconjugated linker-payload and other reaction byproducts using an appropriate chromatography method. SEC is commonly used to separate the larger ADC from smaller unconjugated molecules.

-

Characterize the purified ADC.

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using HIC, which separates ADC species with different numbers of conjugated drugs, or by UV-Vis spectrophotometry if the drug has a distinct absorbance peak.

-

Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC using SEC.

-

Confirmation of Conjugation: Verify the covalent attachment of the linker-payload to the antibody using techniques such as SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

-

Logical Workflow for ADC Development

The development of an Antibody-Drug Conjugate using a linker like this compound follows a structured workflow. This process ensures the systematic creation and evaluation of the final bioconjugate.

References

An In-depth Technical Guide to the Synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid

This technical guide provides a comprehensive overview of the synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid, a bifunctional crosslinker with applications in bioconjugation and drug delivery. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its intermediates.

Synthetic Pathway

The synthesis of the target molecule is proposed to proceed via a two-step reaction sequence starting from 1,3-diamino-2-propanol (B154962). The first step involves the formation of the bismaleimide (B1667444) intermediate, N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide), through the reaction of 1,3-diamino-2-propanol with maleic anhydride (B1165640). The subsequent step is an etherification of the hydroxyl group of the intermediate with an acetic acid derivative to yield the final product.

Experimental Protocols

Step 1: Synthesis of N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide)

This procedure involves the reaction of 1,3-diamino-2-propanol with maleic anhydride to form a bis(maleamic acid) intermediate, which is then cyclized to the bismaleimide.

-

Materials:

-

1,3-Diamino-2-propanol

-

Maleic anhydride

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve 1,3-diamino-2-propanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add maleic anhydride (2.2 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 4 hours. The intermediate, N,N'-(2-hydroxypropane-1,3-diyl)bis(maleamic acid), may precipitate.

-

To the reaction mixture, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (4 equivalents).

-

Heat the mixture to 50-60°C and stir for 6 hours to effect cyclization.[1]

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.

-

Filter the precipitate and wash it sequentially with cold water and a saturated sodium bicarbonate solution to remove unreacted maleic anhydride and acetic acid.

-

Dry the resulting solid under vacuum to yield N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide).

-

Step 2: Synthesis of 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid

This step involves the etherification of the hydroxyl group of the bismaleimide intermediate with a protected form of bromoacetic acid, followed by deprotection.

-

Materials:

-

N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

tert-Butyl bromoacetate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide) (1 equivalent) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous sodium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the protected product.

-

Dissolve the crude protected product in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 4 hours to remove the tert-butyl protecting group.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final product, 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid.

-

Data Presentation

The following table summarizes the key properties of the starting material and the intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1,3-Diamino-2-propanol | C₃H₁₀N₂O | 90.12 | Solid |

| N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide) | C₁₁H₁₀N₂O₅ | 250.21 | Solid |

Characterization Data (Representative)

-

N,N'-(2-hydroxypropane-1,3-diyl)bis(maleimide):

-

¹H NMR (CDCl₃, δ): 6.70 (s, 4H, maleimide (B117702) CH=CH), 4.0-4.2 (m, 1H, CH-OH), 3.6-3.8 (m, 4H, CH₂-N), 2.5 (br s, 1H, OH).

-

MS (ESI): m/z 251.06 [M+H]⁺.

-

-

2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid:

-

¹H NMR (DMSO-d₆, δ): 12.5 (br s, 1H, COOH), 7.01 (s, 4H, maleimide CH=CH), 4.15 (s, 2H, O-CH₂-COOH), 3.9-4.1 (m, 1H, CH-O), 3.5-3.7 (m, 4H, CH₂-N).

-

MS (ESI): m/z 309.06 [M+H]⁺.

-

Mandatory Visualizations

Experimental Workflow

Application in Antibody-Drug Conjugation

The synthesized molecule is a heterobifunctional crosslinker. The carboxylic acid can be activated to react with amine groups (e.g., on a drug molecule), while the maleimide groups react with thiol groups (e.g., from reduced cysteine residues on an antibody).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bifunctional Linker: "diMal-O-CH2COOH"

This technical guide provides a comprehensive overview of the bifunctional linker commonly referred to as "this compound". Its chemical structure, IUPAC name, and its significant role in the development of Antibody-Drug Conjugates (ADCs) are detailed. This document also collates available data and presents generalized experimental protocols relevant to its application.

Chemical Structure and IUPAC Name

The molecule "this compound" is a heterobifunctional crosslinker. It possesses two maleimide (B117702) groups and a carboxylic acid, enabling the conjugation of biomolecules.

IUPAC Name: 2-{[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(2,5-dioxopyrrol-1-yl)propan-2-yl]oxy}acetic acid

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Logistical Data

The following table summarizes the key properties and identifiers for "this compound".

| Property | Value |

| CAS Number | 1620837-47-9 |

| Molecular Formula | C₁₃H₁₂N₂O₇ |

| Molecular Weight | 308.24 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% (typically analyzed by LC-MS) |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. |

Role in Antibody-Drug Conjugates (ADCs)

"this compound" is primarily utilized as a linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals designed as a targeted therapy for treating cancer. They consist of three main components:

-

An antibody: This targets a specific antigen present on the surface of cancer cells.

-

A cytotoxic payload: A potent drug that can kill cancer cells.

-

A chemical linker: This connects the antibody to the payload.

The linker is a critical component that ensures the ADC remains stable in circulation and releases the cytotoxic payload only after it has been internalized by the target cancer cells. "this compound" is a bifunctional linker, meaning it has two different reactive groups that allow for the sequential attachment of the antibody and the payload.

-

Maleimide Groups: The two maleimide moieties react specifically with thiol (sulfhydryl) groups, which can be generated by the reduction of disulfide bonds in the hinge region of an antibody. This forms a stable thioether bond.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with an amine or hydroxyl group on the cytotoxic payload, forming a stable amide or ester bond.

The ether linkage and the overall structure of the linker can influence the stability, solubility, and pharmacokinetic properties of the resulting ADC.

Experimental Protocols

While a specific, detailed synthesis protocol for "this compound" is not publicly available in peer-reviewed literature, a general workflow for its use in ADC construction can be outlined.

General Protocol for Antibody-Maleimide Linker Conjugation

This protocol describes the general steps for conjugating a maleimide-containing linker, such as "this compound" (after its carboxylic acid has been attached to a payload), to an antibody.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds that are reduced.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column or tangential flow filtration.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-linker-payload construct in a suitable organic solvent (e.g., DMSO).

-

Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Purification of the ADC:

-

The resulting ADC is purified from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC), tangential flow filtration, or dialysis.

-

-

Characterization of the ADC:

-

The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), the concentration of the ADC, the level of aggregation, and its binding affinity to the target antigen.

-

Data on Related Maleimide Linker Stability

The stability of the succinimide (B58015) ring formed after the maleimide-thiol reaction is crucial for the in vivo stability of the ADC. This ring can undergo hydrolysis, which can impact the stability of the conjugate. The rate of hydrolysis is dependent on the local chemical environment. The following table presents representative hydrolysis half-life data for different N-substituted thiosuccinimides to illustrate the effect of the substituent on stability.

| N-Substituent of Thiosuccinimide | pH | Temperature | Half-life (t₁/₂) |

| N-alkyl | 7.4 | 37°C | ~27 hours |

| N-aryl | 7.4 | 37°C | ~1.5 hours |

| N-fluorophenyl | 7.4 | 37°C | ~0.7 hours |

Note: This data is for analogous structures and is intended to provide a general understanding of maleimide linker stability. Specific stability data for ADCs constructed with "this compound" would need to be determined experimentally.

Visualizations of Workflows and Mechanisms

General Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a bifunctional linker.

Caption: General workflow for ADC synthesis.

Mechanism of Action of an ADC

This diagram outlines the mechanism by which an ADC targets and kills a cancer cell.

Caption: Mechanism of action of an ADC.

The Unstable Marriage of Thiols and Maleimides: A Technical Guide to Maleimide Crosslinker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based crosslinkers are indispensable tools in the bioconjugation toolkit, pivotal for the construction of antibody-drug conjugates (ADCs), the fluorescent labeling of proteins, and the development of novel therapeutic modalities. Their utility stems from a highly specific and efficient reaction with sulfhydryl groups on cysteine residues. However, the apparent simplicity of this chemistry belies a complex interplay of competing reactions that dictate the ultimate stability and efficacy of the resulting conjugate. This technical guide provides an in-depth exploration of the mechanism of action of maleimide (B117702) crosslinkers, offering quantitative insights into their reactivity and stability, detailed experimental protocols, and a visual representation of the key chemical transformations.

The Core Mechanism: A Michael Addition with Competing Fates

The fundamental reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, proceeding rapidly under physiological conditions to form a stable thioether bond within a succinimide (B58015) ring structure.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with the more abundant amine groups found on lysine (B10760008) residues, ensuring a high degree of specificity.[4][5]

However, the initial thiosuccinimide adduct is not inert. It exists in a state of dynamic equilibrium, susceptible to two competing intramolecular reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis of the succinimide ring that results in a stable, irreversible linkage.

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible and, in a thiol-rich environment such as the intracellular space or in the presence of molecules like glutathione, can undergo a retro-Michael reaction. This process regenerates the original thiol and maleimide, leading to the potential for the conjugated payload to be transferred to other thiol-containing molecules, a phenomenon known as "payload migration" that can lead to off-target toxicity in drug conjugates.

-

Succinimide Ring Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and ensuring its long-term stability. The rate of this stabilizing hydrolysis is influenced by the substitution on the maleimide nitrogen and the pH of the environment.

The interplay between these competing pathways is a critical consideration in the design of bioconjugates, particularly for therapeutic applications where stability in vivo is paramount.

digraph "Maleimide_Thiol_Reaction" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6];

node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

Maleimide [label="Maleimide", fillcolor="#F1F3F4", fontcolor="#202124"];

Thiol [label="Thiol (R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"];

Thioether [label="Thiosuccinimide Adduct\n(Reversible)", fillcolor="#FBBC05", fontcolor="#202124"];

Hydrolyzed [label="Ring-Opened Adduct\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ThiolExchange [label="Thiol Exchange\n(e.g., Glutathione)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Deconjugated [label="Deconjugated\nPayload", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Maleimide -> Thioether [label="Michael Addition\n(pH 6.5-7.5)", color="#4285F4"];

Thiol -> Thioether [color="#4285F4"];

Thioether -> Maleimide [label="Retro-Michael\nReaction", color="#EA4335"];

Thioether -> Hydrolyzed [label="Succinimide Ring\nHydrolysis", color="#34A853"];

Thioether -> Deconjugated [label="Thiol Exchange", color="#EA4335"];

ThiolExchange -> Deconjugated [color="#EA4335"];

}

Figure 2: Experimental workflow for protein labeling.

Figure 3: Two-step protein-protein conjugation workflow.

Conclusion

Maleimide crosslinkers offer a powerful and versatile method for the site-specific modification of biomolecules. A thorough understanding of the underlying reaction mechanisms, including the competing pathways of retro-Michael addition and succinimide ring hydrolysis, is essential for the rational design of stable and effective bioconjugates. By carefully selecting the appropriate maleimide derivative and controlling the reaction conditions, researchers can harness the full potential of this important class of crosslinkers for a wide range of applications in research, diagnostics, and therapeutics.

References

The Role of diMal-O-CH2COOH in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the chemical tools available, maleimide-based linkers are prominent for their high reactivity and specificity towards thiols, enabling the precise construction of bioconjugates. This technical guide focuses on "diMal-O-CH2COOH," a di-maleimide functionalized linker, providing a comprehensive overview of its core chemistry, applications in bioconjugation, and the methodologies for its use. This document is intended to serve as a technical resource for researchers and professionals in the fields of drug development, protein chemistry, and materials science.

Introduction to this compound

This compound, with the IUPAC name 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid, is a homobifunctional crosslinker featuring two maleimide (B117702) groups and a carboxylic acid moiety.[1] The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid can be used for further functionalization or to improve the solubility of the linker and resulting conjugate. This trifunctional nature makes this compound a versatile tool in bioconjugation, particularly for applications requiring the crosslinking of thiol-containing molecules or the introduction of multiple functionalities.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 1620837-47-9 |

| Molecular Formula | C13H12N2O7 |

| Molecular Weight | 308.25 g/mol |

| IUPAC Name | 2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

| Purity | >95% |

Core Chemistry: The Thiol-Maleimide Reaction

The primary role of this compound in bioconjugation is centered around the highly efficient and selective reaction between its maleimide groups and thiols. This reaction, a Michael addition, proceeds under mild conditions and forms a stable covalent thioether bond.[2]

Mechanism of Action

The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This leads to the formation of a stable thiosuccinimide linkage. The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]

Caption: Thiol-Maleimide Michael Addition Reaction.

Factors Influencing the Reaction

-

pH: The pH of the reaction buffer is a critical parameter. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the competing reaction with amines and hydrolysis of the maleimide ring become more significant.

-

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down competing side reactions, such as hydrolysis.

-

Solvent: The reaction is often performed in aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve the this compound linker before adding it to the aqueous reaction mixture.

-

Reducing Agents: For conjugating to cysteine residues that are involved in disulfide bonds, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) must be used to generate free thiols. TCEP is often preferred as it does not contain a thiol and therefore does not compete in the conjugation reaction.

Applications in Bioconjugation

The unique structure of this compound lends itself to several applications in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Di-maleimide linkers like this compound can be used to create ADCs with a high drug-to-antibody ratio (DAR).

The general workflow for creating an ADC using a di-maleimide linker involves:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free cysteine thiols.

-

Drug-Linker Conjugation: The this compound linker is first reacted with a drug molecule containing a suitable functional group (e.g., an amine that can be coupled to the carboxylic acid of the linker).

-

ADC Formation: The maleimide-functionalized drug-linker is then reacted with the reduced antibody to form the final ADC.

Caption: General Workflow for ADC Synthesis.

Intracellular Processing of ADCs with Cleavable Linkers

ADCs exert their cytotoxic effect after being internalized by the target cancer cell. The linker's properties dictate how and where the payload is released. Linkers containing ether and carboxylic acid moieties, like this compound, are often designed to be cleavable within the acidic environment of the endosomes and lysosomes.

The intracellular trafficking and payload release pathway for an ADC with a cleavable linker generally follows these steps:

-

Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized via endocytosis.

-

Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

-

Cleavage: In the acidic environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload.

-

Action: The released payload can then diffuse into the cytoplasm or nucleus and induce cell death.

Caption: Intracellular Processing of an ADC.

Experimental Protocols

The following are generalized protocols for the use of a di-maleimide linker like this compound in bioconjugation. Optimization will be required for specific antibodies and payloads.

Protocol for Antibody Reduction

-

Preparation: Prepare a solution of the antibody (e.g., 1-10 mg/mL) in a degassed buffer such as PBS (phosphate-buffered saline) at pH 7.2-7.4.

-

Reduction: Add a 10-100 molar excess of TCEP to the antibody solution. Incubate at room temperature for 30-60 minutes.

-

Purification: Remove excess TCEP by buffer exchange using a desalting column or spin filtration device with a suitable molecular weight cutoff (e.g., 10 kDa).

Protocol for Thiol-Maleimide Conjugation

-

Linker Preparation: Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10-20 mM.

-

Conjugation: Add the this compound stock solution to the reduced and purified antibody solution. A molar excess of 10-20 fold of the linker over the antibody is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench the reaction by adding a small molecule thiol such as cysteine or N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate to remove excess linker and quenching reagent using size exclusion chromatography (SEC) or dialysis.

Protocol for In Vitro Plasma Stability Assay

This protocol provides a method for assessing the stability of the formed conjugate in plasma.

-

Sample Preparation: Incubate the purified bioconjugate in human plasma at a concentration of approximately 1 mg/mL at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

-

Analysis: Analyze the samples by a suitable method to determine the amount of intact conjugate remaining. Common analytical techniques include:

-

Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation or fragmentation.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) over time.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact conjugate and any degradation products.

-

-

Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for di-maleimide linkers in ADC development, compiled from various sources.

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Reaction Time (Thiol-Maleimide) | 1-2 hours | LC-MS | |

| Conjugation Efficiency | >90% | HIC-HPLC, UV-Vis | |

| Drug-to-Antibody Ratio (DAR) | 2-8 | HIC-HPLC, Mass Spectrometry | |

| Plasma Half-life (Intact ADC) | 1-7 days | LC-MS, ELISA | |

| IC50 of Resulting ADC | Varies (nM to µM range) | Cell Viability Assay |

Conclusion

This compound is a versatile di-maleimide linker with significant potential in the field of bioconjugation. Its ability to react selectively with thiols under mild conditions makes it a valuable tool for the construction of complex biomolecules, particularly in the development of next-generation antibody-drug conjugates. A thorough understanding of its core chemistry, reaction parameters, and the stability of the resulting conjugates is essential for its successful implementation in research and therapeutic development. While specific performance data for this particular linker is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in the laboratory.

References

An In-depth Technical Guide to Thiol-Maleimide Reaction Chemistry for Researchers, Scientists, and Drug Development Professionals

The thiol-maleimide reaction stands as a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions. This guide provides a comprehensive overview of the core principles of thiol-maleimide chemistry, detailing its mechanism, kinetics, and the critical factors that influence its success. It further delves into common side reactions and strategies to mitigate them, offers detailed experimental protocols for key applications, and presents quantitative data to inform experimental design. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this powerful conjugation technique.

Core Chemistry: The Michael Addition

The fundamental reaction between a thiol (sulfhydryl group, R-SH) and a maleimide (B117702) is a Michael addition. In this reaction, the nucleophilic thiol attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring. This process leads to the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it exceptionally well-suited for the selective modification of cysteine residues in proteins and peptides.[1] The efficiency and specificity of the thiol-maleimide reaction have led to its classification as a "click chemistry" reaction, valued for its reliability and broad applicability in creating complex biomolecular constructs.[2]

Key Parameters Influencing the Reaction

The success of a thiol-maleimide conjugation is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (R-S⁻) to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine (B10760008) residues). Below pH 6.5, the rate of conjugation slows significantly, while at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and reactions with amines become more prevalent.

Temperature and Reaction Time: The thiol-maleimide reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures slow the reaction rate but can be beneficial for sensitive biomolecules. For smaller molecules, the reaction can be very rapid, with significant conjugation occurring within minutes.

Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point. However, for larger constructs like nanoparticles, steric hindrance may necessitate optimization of this ratio.

Reducing Agents: For proteins where target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent as it is odorless, stable, and does not contain a thiol group that would compete in the subsequent conjugation reaction.

Common Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture and reduced yield of the desired conjugate.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize hydrolysis, it is crucial to work within the optimal pH range of 6.5-7.5 and to use freshly prepared aqueous solutions of maleimide-containing reagents. For storage, maleimide reagents should be kept in a dry, biocompatible organic solvent such as DMSO or DMF.

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the initial conjugation is reversible under certain conditions. In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, the conjugated molecule can be transferred to other thiols. This is a significant concern for applications like antibody-drug conjugates (ADCs), as it can lead to premature drug release and off-target toxicity.

Thiazine (B8601807) Rearrangement: When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is pH-dependent and is more pronounced at neutral to basic pH. To avoid this, it is recommended to perform the conjugation at a more acidic pH (around 5-6) or to acetylate the N-terminal amine of the cysteine.

Stabilization of the Thioether Adduct: To counteract the reversibility of the retro-Michael reaction, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed post-conjugation. This is typically achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction, leading to a more stable conjugate in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thiol-maleimide reaction, providing a basis for experimental design and optimization.

Table 1: Reaction Conditions and Conjugation Efficiency

| Parameter | Recommended Condition/Value | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature | |

| Reaction Time | 1-2 hours at RT; overnight at 4°C | Varies with reactants | |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | High | |

| cRGDfK peptide to nanoparticles | 2:1 maleimide:thiol, 30 min, RT, pH 7.0 | 84 ± 4% | |

| 11A4 nanobody to nanoparticles | 5:1 maleimide:protein, 2 h, RT, pH 7.4 | 58 ± 12% |

Table 2: Reaction Kinetics and Stability of Maleimide-Thiol Adducts

| Parameter | Reactants/Conditions | Value | Reference(s) |

| Second-order rate constant (k) | N-ethylmaleimide and Cysteine, pH 4.95, 25°C | 14 L·mol⁻¹·s⁻¹ | |

| Rate of reaction with thiols vs. amines | pH 7.0 | ~1,000 times faster with thiols | |

| Half-life of N-alkylmaleimide hydrolysis | pH 7-9 | Proportional to [OH⁻] | |

| Half-life of N-aryl vs. N-alkyl thiosuccinimide adducts | pH 7.4, 37°C | N-aryl: 1.5 h; N-alkyl: 27 h | |

| Half-life of maleimide-thiol adducts in glutathione | N-ethylmaleimide with various thiols | 20 - 80 hours | |

| Retro-Michael reaction rate constant | PEG-heparin hydrogels in glutathione | 0.031 - 0.039 h⁻¹ | |

| Stability of ring-opened adducts | N-substituted succinimide (B58015) thioethers | Half-lives over two years | |

| Deconjugation in serum (7 days, 37°C) | N-aryl maleimide ADCs | < 20% | |

| Deconjugation in serum (7 days, 37°C) | N-alkyl maleimide ADCs | 35 - 67% |

Experimental Protocols

This section provides detailed methodologies for common applications of thiol-maleimide chemistry.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-functionalized fluorescent dye

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or N-acetylcysteine

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

-

Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

-

Conjugation Reaction: Add the maleimide dye stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10- to 20-fold molar excess is a good starting point). Add the dye solution dropwise while gently stirring. Protect the reaction from light.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench any unreacted maleimide by adding a small molar excess of a thiol-containing compound like 2-mercaptoethanol or N-acetylcysteine. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted dye and other small molecules from the conjugated protein using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Partial Reduction

This protocol describes the generation of an ADC by partially reducing the interchain disulfide bonds of a monoclonal antibody, followed by conjugation to a maleimide-functionalized drug-linker.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-functionalized drug-linker (e.g., MMAE-SMCC)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.4, degassed

-

Reducing Agent: TCEP

-

Quenching Reagent: N-acetylcysteine

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the degassed conjugation buffer.

-

Partial Reduction: Prepare a fresh stock solution of TCEP in the conjugation buffer. Add a specific molar equivalent of TCEP to the antibody solution (typically 2-3 equivalents to target interchain disulfides). Incubate for 1-2 hours at 37°C.

-

Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP from the reduced antibody using a desalting column or TFF. This is a critical step to prevent the reduction of the maleimide linker.

-

Drug-Linker Conjugation: Dissolve the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution at a slight molar excess (e.g., 5-10 equivalents). Keep the final DMSO concentration below 10%. Incubate for 1-4 hours at room temperature with gentle mixing, protected from light.

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted drug-linker. Incubate for an additional 20-30 minutes.

-

Purification: Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS).

-

Aggregation Analysis: Quantify high molecular weight species (aggregates) using SEC-HPLC.

-

Free Drug Analysis: Measure the amount of residual, unconjugated drug-linker using RP-HPLC.

-

Application in Probing Signaling Pathways

Maleimide-based compounds are not only used for bioconjugation but also as inhibitors to study cellular signaling pathways. Their reactivity towards cysteine residues allows them to covalently modify and inactivate key enzymes in these pathways, such as protein kinases.

Protein Kinase C (PKC) Inhibition: The PKC family of serine/threonine kinases plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in cancer and other diseases. Certain bisarylmaleimides have been developed as potent and selective inhibitors of PKC. These compounds mimic the diacylglycerol (DAG) that naturally activates PKC and bind to its catalytic domain, inhibiting its function.

Conclusion

The thiol-maleimide reaction is a robust and versatile tool in the arsenal (B13267) of the modern biochemist and drug developer. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By carefully controlling the reaction conditions and, where necessary, employing strategies to stabilize the resulting conjugate, researchers can harness the full potential of this powerful chemical ligation to advance their research and develop novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for diMal-O-CH2COOH Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker molecule, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This document provides detailed application notes and protocols for the use of diMal-O-CH2COOH , a cleavable linker designed for the development of novel ADCs.

The this compound linker features two maleimide (B117702) groups for site-specific conjugation to thiol groups on the antibody and a carboxylic acid moiety for the attachment of a drug payload. The dual maleimide functionality allows for the potential of cross-linking or conjugation to multiple thiol groups. The linker is designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions within the target cell, thereby minimizing off-target toxicity.

Principle of the Method

The conjugation of a drug-activated this compound linker to an antibody follows a two-stage process. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol (sulfhydryl) groups. This is a critical step that must be carefully controlled to achieve the desired drug-to-antibody ratio (DAR). Subsequently, the maleimide groups of the drug-linker conjugate react with the generated antibody thiols via a Michael addition reaction, forming a stable thioether bond. The resulting ADC is then purified to remove unconjugated drug-linker and other impurities.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.

-

Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

-

Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A starting point of 2-5 molar equivalents of TCEP per mole of antibody is recommended. The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.

-

Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.

-

Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.

Preparation of the this compound Drug-Linker

This section assumes the user has already conjugated their desired cytotoxic payload to the carboxylic acid group of the this compound linker. The resulting "drug-linker" should be dissolved in a suitable organic solvent like DMSO.

Antibody-Drug Conjugation

This protocol details the conjugation of the reduced antibody with the this compound drug-linker.

Materials:

-

Reduced antibody in Conjugation Buffer

-

This compound drug-linker dissolved in DMSO

-

Conjugation Buffer (as described above)

Procedure:

-

Drug-Linker Addition: While gently stirring the reduced antibody solution, add the this compound drug-linker solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.

-

Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light. The optimal reaction time and temperature may need to be determined for each specific antibody and drug-linker combination.

-

Quenching the Reaction (Optional): To quench any unreacted maleimide groups, a molar excess of a thiol-containing reagent, such as N-acetylcysteine, can be added and incubated for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Materials:

-

Crude ADC reaction mixture

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Purification Buffer: PBS, pH 7.4

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Purification Buffer.

-

Sample Loading: Carefully load the crude ADC reaction mixture onto the column.

-

Elution: Elute the ADC with Purification Buffer. The ADC, being a large molecule, will elute in the void volume, while the smaller, unconjugated drug-linker will be retained and elute later.

-

Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal filter unit.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) being a widely used technique.

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

-

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-

Typical Conditions:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Gradient: A linear gradient from high salt to low salt.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis: The area of each peak, corresponding to a specific DAR value (e.g., DAR0, DAR2, DAR4), is used to calculate the weighted average DAR.

Analysis of Aggregation and Purity

Size-Exclusion Chromatography (SEC-HPLC) is the standard method for assessing the purity of the ADC and quantifying the presence of aggregates.

Method: Size-Exclusion Chromatography (SEC-HPLC)

-

Principle: SEC separates molecules based on their size. Monomeric ADC is separated from high molecular weight aggregates and low molecular weight fragments.

-

Typical Conditions:

-

Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis: The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and extent of aggregation.

Quantitative Data Summary

The following tables provide representative data that can be expected from the conjugation and characterization of an ADC using the this compound linker. Actual results may vary depending on the specific antibody, drug, and conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Profile from HIC-HPLC

| Peak | DAR Species | Retention Time (min) | Peak Area (%) |

| 1 | DAR 0 (Unconjugated) | 5.2 | 10.5 |

| 2 | DAR 2 | 8.7 | 35.2 |

| 3 | DAR 4 | 11.3 | 45.8 |

| 4 | DAR 6 | 13.1 | 8.5 |

| Average DAR | 3.8 |

Table 2: Representative Purity and Aggregation Data from SEC-HPLC

| Peak | Species | Retention Time (min) | Peak Area (%) |

| 1 | Aggregate | 8.9 | 2.1 |

| 2 | Monomer | 12.5 | 97.5 |

| 3 | Fragment | 15.1 | 0.4 |

Visualizations

Caption: Experimental workflow for antibody-drug conjugation using this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

Application Notes and Protocols for diMal-O-CH2COOH in ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. diMal-O-CH2COOH is a heterobifunctional, cleavable linker designed for the development of ADCs with a high drug-to-antibody ratio (DAR).[1] Its structure features two maleimide (B117702) groups for conjugation to native or engineered cysteine residues on the antibody and a carboxylic acid group for the attachment of an amine-containing payload. The ether linkage within the linker is designed for intracellular cleavage, releasing the payload in the target cell.

This document provides a comprehensive guide for utilizing this compound in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2-((1,3-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetic acid |

| Molecular Formula | C13H12N2O7 |

| Molecular Weight | 308.25 g/mol |

| CAS Number | 1620837-47-9 |

| Appearance | Solid |

| Storage | 2-8°C Refrigerator |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Reactive Groups | Two Maleimide groups (thiol-reactive), One Carboxylic Acid group (amine-reactive after activation) |